molecular formula C7H4FIN2 B2480743 5-fluoro-7-iodo-1H-indazole CAS No. 2090315-40-3

5-fluoro-7-iodo-1H-indazole

Cat. No. B2480743
CAS RN: 2090315-40-3
M. Wt: 262.026
InChI Key: BADYIEVRHUJBJY-UHFFFAOYSA-N
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Description

5-Fluoro-7-iodo-1H-indazole is a compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. The interest in fluorinated and iodinated indazoles stems from their utility as intermediates in the synthesis of complex molecules for pharmaceutical and materials research.

Synthesis Analysis

The synthesis of fluorinated indazoles, including derivatives similar to 5-fluoro-7-iodo-1H-indazole, often involves innovative approaches such as electrochemical fluorocyclization and palladium-catalyzed cross-coupling reactions. For example, fluorocyclization of N-propargylamides to oxazoles via electrochemically generated ArIF2 represents a green synthesis pathway, demonstrating the feasibility of introducing fluorine into heterocyclic compounds efficiently and sustainably (Herszman, Berger, & Waldvogel, 2019).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 5-fluoro-7-iodo-1H-indazole, is crucial for understanding their chemical behavior and potential applications. X-ray crystallography studies have provided insights into the molecular arrangements and interactions that govern the properties of such compounds. For example, the study on the crystal structure of 7-nitro-1H-indazole reveals intramolecular hydrogen bonding and indazole·indazole interactions, which are significant for designing molecules with desired properties (Sopková-de Oliveira Santos, Collot, & Rault, 2000).

Chemical Reactions and Properties

Indazole derivatives participate in various chemical reactions, contributing to their versatile chemical properties. For instance, reactions involving CuI and NBS have demonstrated the potential for the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles, showcasing the reactivity of indazole compounds in multicomponent reactions (Li, Zhang, Zhu, & Zhang, 2008).

Physical Properties Analysis

The physical properties of 5-fluoro-7-iodo-1H-indazole, such as solubility, melting point, and crystalline structure, are influenced by its molecular configuration and substituents. Research on similar compounds, like 7-methoxy-1H-indazole, helps in understanding how functional groups affect these properties, enabling the prediction of the behavior of 5-fluoro-7-iodo-1H-indazole in different environments (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Scientific Research Applications

Synthesis and Chemical Properties

Biological Activities and Potential Applications

Safety and Hazards

5-fluoro-7-iodo-1H-indazole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

The future directions for the study of 5-fluoro-7-iodo-1H-indazole could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthetic approaches could also be a focus of future research .

properties

IUPAC Name

5-fluoro-7-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADYIEVRHUJBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-7-iodo-1H-indazole

CAS RN

2090315-40-3
Record name 5-fluoro-7-iodo-1H-indazole
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